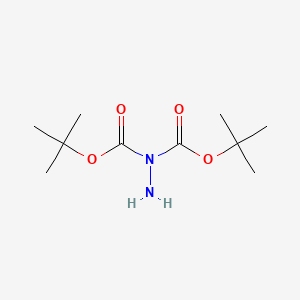

N,N-di-tert-butylcarbazate

Description

Historical Development of Hydrazine (B178648) and Carbazate (B1233558) Derivatives in Organic Synthesis

The journey of hydrazine and its derivatives in organic synthesis is a rich narrative of discovery and application. Hydrazine (N₂H₄), a simple yet reactive molecule, has been a cornerstone for the synthesis of a vast array of nitrogen-containing compounds. wikipedia.org Its bifunctional nature, possessing two nucleophilic nitrogen atoms, allows it to be a key building block for many heterocyclic compounds. wikipedia.org

The development of carbazates, which are esters of carbazic acid (the N-amino derivative of a carbamic acid), marked a significant advancement. These compounds provided chemists with more stable and manageable forms of hydrazine, allowing for more controlled reactions. Tert-butyl carbazate, for instance, was first reported in 1957 and has since become a widely used reagent. mdpi.comwikipedia.org It serves as a precursor for other valuable synthetic intermediates like tert-butyl azidoformate and di-tert-butyl azodiformate. mdpi.comwikipedia.orgorgsyn.org The ability to modify the hydrazine moiety through the formation of carbazates opened up new avenues for the synthesis of complex molecules, including those with pharmaceutical applications. ajgreenchem.comorganic-chemistry.org

Conceptual Framework of Protecting Groups in Nitrogenous Compounds, with Emphasis on tert-Butoxycarbonyl (Boc) Derivatives

In the synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. This temporary masking is achieved through the use of "protecting groups." organic-chemistry.org For nitrogenous compounds, particularly amines, the use of protecting groups is a fundamental strategy. researchgate.net

The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines. researchgate.nettcichemicals.com It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). wikipedia.org The resulting N-Boc derivative, a carbamate (B1207046), is stable under a wide range of reaction conditions, including basic and nucleophilic environments. researchgate.nettotal-synthesis.com This stability is a key advantage, allowing for selective reactions at other sites of the molecule. researchgate.net

A crucial aspect of any protecting group is its ease of removal once its purpose is served. The Boc group is valued for its acid-lability; it can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid, to regenerate the free amine. wikipedia.orgmasterorganicchemistry.com This orthogonality to other protecting groups, which may be removed under different conditions (e.g., base-labile or hydrogenolysis-labile groups), is a powerful tool in multi-step synthesis. organic-chemistry.orgtotal-synthesis.com

Significance of Multi-Substituted Carbazates within Contemporary Synthetic Organic Chemistry Research

Multi-substituted carbazates, such as N,N-di-tert-butylcarbazate, represent a class of compounds that offer unique reactivity and synthetic potential. The presence of multiple substituents on the carbazate framework can influence the steric and electronic properties of the molecule, leading to novel applications.

For example, the synthesis of N,N'-disubstituted ureas and carbamates, which are important structural motifs in many biologically active compounds, can be achieved using carbazate derivatives. tandfonline.comrsc.orgrsc.org Research has explored various methods for the synthesis of these multi-substituted compounds, highlighting the ongoing interest in developing efficient and versatile synthetic protocols. nih.gov The ability to introduce different substituents onto the carbazate nitrogen atoms allows for the fine-tuning of the molecule's properties and its subsequent use in the construction of complex target molecules. cdnsciencepub.com The strategic use of highly substituted carbazates continues to be an active area of research, with potential applications in fields ranging from medicinal chemistry to materials science.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | tert-butyl N-amino-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | nih.gov |

| Molecular Formula | C₁₀H₂₀N₂O₄ | nih.gov |

| Molecular Weight | 232.28 g/mol | nih.gov |

| CAS Number | 92846-89-4 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-amino-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-9(2,3)15-7(13)12(11)8(14)16-10(4,5)6/h11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWIXMNIGDRUPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442478 | |

| Record name | di-Boc-hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92846-89-4 | |

| Record name | di-Boc-hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazine-N,N-dicarboxylic acid di-tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Di Tert Butylcarbazate and Analogous N Protected Hydrazines

Advanced Direct Synthetic Approaches

Direct synthetic methods offer an efficient route to N,N-di-tert-butylcarbazate and its analogs by introducing the desired protecting groups onto the hydrazine (B178648) backbone in a controlled manner.

Carbamate (B1207046) Formation via Sophisticated Reagents

The formation of the carbamate linkage is a cornerstone of hydrazine protection. While traditional methods exist, the use of sophisticated reagents allows for milder reaction conditions and improved selectivity. A three-component coupling of amines, carbon dioxide, and halides, facilitated by cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI), provides an efficient route to carbamates under mild conditions with short reaction times. organic-chemistry.org This method is notable for its resistance to racemization when using chiral substrates. organic-chemistry.org

Chemoselective Derivatization of Hydrazines

Achieving chemoselectivity in the derivatization of hydrazine is paramount due to its multiple reactive sites. N,N-Dicarboxymethyl hydrazine (DCMH) has been identified as a reagent for the chemoselective derivatization of carbonyl compounds, showcasing its potential as a protective reagent for aldehydes. rsc.org This highlights the principle of using specifically designed hydrazine derivatives to achieve selective transformations.

Transition Metal-Catalyzed C-N Bond Formation

Transition metal-catalyzed reactions have emerged as powerful tools for constructing carbon-nitrogen bonds, offering high efficiency and functional group tolerance. nih.govrsc.org These methods are particularly valuable for the synthesis of N-aryl and N-vinyl hydrazines.

Palladium-catalyzed cross-coupling with vinyl halides: A general method for the synthesis of N-Boc-N-alkenylhydrazines involves the palladium-catalyzed cross-coupling of tert-butyl carbazate (B1233558) with vinyl halides. acs.orgnih.govstorkapp.me This approach provides access to a class of highly functionalized and previously less accessible hydrazines. acs.orgnih.govstorkapp.me The reaction demonstrates good to moderate yields and is considered the first general route to these compounds. acs.orgnih.govstorkapp.me

N-arylation: The introduction of aryl groups onto the hydrazine nitrogen can be achieved through various copper- and palladium-catalyzed methods.

Copper-catalyzed N-arylation: Copper(I) iodide (CuI) catalyzes the intermolecular N-arylation of hydrazides with aryl iodides in the presence of cesium carbonate. organic-chemistry.orgnih.gov This method exhibits regioselectivity that can be influenced by the substitution pattern of the aryl iodide. nih.gov Copper-mediated N-arylation of di- and trisubstituted hydrazines with aryl- and heteroarylboronic acids has also been described, offering a route to a diverse range of arylated hydrazines. kirj.ee

Palladium-catalyzed N-arylation: The Buchwald-Hartwig amination, a well-established palladium-catalyzed method for C-N bond formation, has been successfully applied to the N-arylation of hydrazines. kirj.eersc.org This includes intramolecular reactions to form complex heterocyclic structures and intermolecular couplings of aryl halides with hydrazides. organic-chemistry.orgrsc.org Palladium catalysis has also been employed for the cross-coupling of hydrazine with aryl halides using a hydroxide (B78521) base at low catalyst loadings. nih.gov

Synthetic Strategies Utilizing Key Precursors

The use of pre-functionalized starting materials provides an alternative and often more controlled pathway to this compound and related compounds.

Reactions Involving Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

Di-tert-butyl dicarbonate (Boc₂O) is a widely used and efficient reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines and hydrazines. semanticscholar.orgfishersci.co.ukwikipedia.org

The protection of hydrazines with Boc₂O can be a complex task, but solventless techniques have been developed that offer high efficiency without the need for a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). semanticscholar.orgresearchgate.net In this method, the hydrazine-containing substrate is stirred in molten Boc₂O. semanticscholar.orgresearchgate.net This approach is particularly advantageous as it can avoid the formation of difficult-to-separate product mixtures that can occur under standard conditions. semanticscholar.org The reaction mechanism involves the nucleophilic attack of the amine on a carbonyl carbon of Boc₂O, leading to the formation of a tert-butyl carbonate leaving group, which then decomposes to carbon dioxide and tert-butanol. commonorganicchemistry.com

| Hydrazine Substrate | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Z-hydrazine | Molten Boc₂O, no solvent | Selectively Boc-protected at NH₂ | High | semanticscholar.org |

| Various hydrazines and amines | Molten Boc₂O, no solvent/catalyst | Boc-protected derivatives | High | semanticscholar.orgresearchgate.net |

| Amine | Boc₂O, base (e.g., NaHCO₃, DMAP) | N-tert-butoxycarbonyl derivative | High | fishersci.co.ukwikipedia.org |

Transformation from tert-Butyl Carbazate

Tert-butyl carbazate is a key and versatile intermediate for the synthesis of more complex hydrazine derivatives, including this compound. orgsyn.orgmdpi.com It is commercially available and can be prepared through reliable methods. mdpi.com

Preparation of Related Compounds: Di-tert-butyl Azodiformate Derivatives

Di-tert-butyl azodiformate is a valuable reagent in organic synthesis, notably in Mitsunobu reactions and as an efficient aminating agent. Its preparation is intrinsically linked to N,N'-di-tert-butylcarbazate (more accurately, its precursor di-tert-butyl hydrazodicarboxylate). A well-established method for the synthesis of di-tert-butyl azodiformate involves a two-step process starting from tert-butyl carbazate. orgsyn.orgmdpi.com

The initial step is the formation of di-tert-butyl hydrazodiformate. This is typically achieved by the acylation of tert-butyl carbazate. One common procedure involves the reaction of tert-butyl carbazate with tert-butyl azidoformate in pyridine. orgsyn.org The reaction mixture is allowed to stand at room temperature for an extended period, often up to a week, to ensure complete reaction. Subsequent dilution with water precipitates the di-tert-butyl hydrazodiformate as a microcrystalline powder. orgsyn.org

The second step is the oxidation of the resulting di-tert-butyl hydrazodiformate to di-tert-butyl azodiformate. orgsyn.org A common oxidizing agent for this transformation is N-bromosuccinimide (NBS) in the presence of pyridine. The reaction is typically carried out in a solvent such as methylene (B1212753) chloride. orgsyn.org The temperature is controlled by cooling, for instance, with running tap water, during the addition of NBS. orgsyn.org After the oxidation is complete, an aqueous workup is performed to remove byproducts and isolate the desired di-tert-butyl azodiformate, which is a characteristic yellow-orange crystalline solid. orgsyn.org

An alternative approach for the oxidation of di-tert-butyl hydrazodicarboxylate to di-tert-butyl azodiformate involves using a copper catalyst in the presence of molecular oxygen. evitachem.com This method can be considered a greener alternative to the use of stoichiometric brominating agents.

The following table summarizes a typical synthesis of di-tert-butyl azodiformate:

| Step | Reactants | Reagents/Solvents | Key Conditions | Product |

| 1. Formation of Hydrazo Intermediate | tert-Butyl carbazate, tert-Butyl azidoformate | Pyridine | Room temperature, 1 week | Di-tert-butyl hydrazodiformate |

| 2. Oxidation | Di-tert-butyl hydrazodiformate | N-Bromosuccinimide, Pyridine, Methylene chloride | Cooling during NBS addition, Room temperature | Di-tert-butyl azodiformate |

Optimization of Reaction Parameters and Process Innovation

The industrial production and laboratory-scale synthesis of N,N'-di-tert-butylcarbazate and its analogs are continually refined to improve efficiency, safety, and sustainability. Key areas of focus include solvent systems, catalytic methods, green chemistry principles, and the application of continuous flow technology.

Solvent System Engineering and Temperature Profile Control

In industrial settings, process optimization often focuses on replacing hazardous or difficult-to-recover solvents. An example of such solvent system engineering is the use of a pyridinium (B92312) p-toluenesulfonate (PPTS)-organic base buffering system. This allowed for the replacement of the polar aprotic solvent N,N-dimethylacetamide (DMAc) with the more easily recoverable tetrahydrofuran (B95107) (THF) in a related synthesis. acs.org This change not only facilitates solvent recovery but can also lead to a reduction in nitrogen-rich wastewater. acs.org

Development of Novel Catalytic Systems

The development of new catalytic systems is a significant area of innovation in the synthesis of hydrazine derivatives and their subsequent products. These novel catalysts often offer advantages in terms of efficiency, selectivity, and environmental impact.

For the oxidation of hydrazine derivatives to azo compounds, a key transformation in the synthesis of di-tert-butyl azodiformate, electrochemical methods using graphite-based catalysts have been developed. tandfonline.com This approach utilizes sodium chloride as a green and sustainable alternative to traditional oxidizing agents. tandfonline.com The graphite (B72142) catalyst provides a high surface area and excellent electrical conductivity, promoting the efficient electro-oxidation of the HN-NH bond to form the N=N bond of the azo compound. tandfonline.com This method capitalizes on electricity as the ultimate oxidizing agent, presenting an environmentally friendly oxidation strategy. tandfonline.com

In addition to electrochemical methods, metallic catalysts have also been explored. As mentioned earlier, a copper catalyst can be used with molecular oxygen to oxidize di-tert-butyl hydrazodicarboxylate to di-tert-butyl azodiformate, offering a greener alternative to stoichiometric oxidants. evitachem.com Furthermore, nickel-catalyzed cross-coupling reactions have been developed for the synthesis of arylhydrazines from tert-butyl carbazate and aryl halides. researchgate.netcorning.com These reactions can be driven by photoredox catalysis, expanding the toolkit for the synthesis of a diverse range of N-protected hydrazines. researchgate.netcorning.com

Integration of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of N,N'-di-tert-butylcarbazate and related hydrazine derivatives to minimize environmental impact and enhance safety. This involves the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the use of alternative energy sources.

A significant advancement in the green synthesis of hydrazides is the use of water as a solvent, replacing volatile and often toxic organic solvents. orientjchem.orgchemmethod.com For example, the synthesis of aromatic hydrazones has been successfully carried out in an aqueous medium, eliminating the need for organic solvents and strong acids like sulfuric acid. orientjchem.org

Microwave irradiation has also emerged as a powerful tool in green synthesis, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. chemmethod.comresearchgate.net For instance, the preparation of hydrazides from corresponding acids can be achieved in a solvent-free, one-pot reaction under microwave irradiation. researchgate.net This method has been shown to be superior to conventional methods when assessed by green chemistry metrics such as the E-factor (environmental factor), atom economy, and reaction mass efficiency. researchgate.net

The following table highlights some green chemistry approaches in the synthesis of hydrazide derivatives:

| Green Chemistry Principle | Application in Hydrazide Synthesis | Benefits |

| Use of Safer Solvents | Employing water as a reaction medium. orientjchem.orgchemmethod.com | Reduced toxicity and environmental impact. |

| Solvent-Free Conditions | Direct reaction of acids with hydrazine under microwave irradiation. researchgate.net | Elimination of solvent waste, simplified workup. |

| Alternative Energy Sources | Utilization of microwave irradiation instead of conventional heating. chemmethod.comresearchgate.net | Shorter reaction times, lower energy consumption, higher yields. |

| Use of Greener Reagents | Employing NaCl in electro-oxidation instead of traditional oxidants. tandfonline.com | Reduced production and disposal of hazardous chemicals. |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The synthesis of N,N'-di-tert-butylcarbazate and its derivatives is well-suited for this technology.

The continuous flow synthesis of arylhydrazines has been demonstrated through the nickel/photoredox coupling of tert-butyl carbazate with aryl halides. corning.comrsc.org After initial optimization in batch, the reaction can be transferred to a continuous flow setup, which can include a Design of Experiments (DoE) study for further optimization. researchgate.net This approach allows for the robust production of various substrates and can circumvent issues such as catalyst precipitation that may occur in batch reactions. researchgate.net

Flow reactors also enable the safe handling of potentially hazardous reagents and intermediates. For example, the Mitsunobu reaction, which utilizes azodicarboxylates like di-tert-butyl azodiformate, can be performed efficiently and safely in a continuous flow system. ias.ac.in The reaction time can be significantly reduced from several hours in a batch process to minutes in a flow reactor, with improved selectivity and yield. ias.ac.in The precise control over reaction parameters such as temperature and residence time in a flow reactor is key to achieving these improvements. ias.ac.in Furthermore, continuous flow systems can be designed to telescope multiple reaction steps, allowing for the synthesis of complex molecules from simple starting materials without the need for intermediate purification steps. acs.org

Chemical Reactivity and Mechanistic Pathways of N,n Di Tert Butylcarbazate and Analogs

Reactions at the Hydrazine (B178648) Nitrogen Atom

The reactivity of N,N-di-tert-butylcarbazate and its analogs is largely dictated by the nucleophilic character of the terminal nitrogen atom of the hydrazine moiety. However, the presence of one or two bulky and electron-withdrawing tert-butoxycarbonyl (Boc) groups significantly modulates this reactivity compared to unsubstituted hydrazine. These reactions are fundamental in synthetic organic chemistry for the formation of various nitrogen-containing compounds.

The reaction of hydrazines with aldehydes and ketones is a classic method for the formation of hydrazones, which are compounds containing the R1R2C=N-NH2 functional group. wikipedia.org This reaction proceeds via a nucleophilic addition mechanism, where the terminal nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond. libretexts.org

Hydrazones are key intermediates in several important transformations, including the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. libretexts.org The formation of hydrazones is a versatile reaction applicable to a wide range of hydrazine derivatives and carbonyl compounds. wikipedia.orgorganic-chemistry.org While the terminal -NH2 group of this compound is expected to undergo this reaction, its nucleophilicity is reduced by the adjacent di-Boc substituted nitrogen, potentially requiring more forcing conditions compared to simpler hydrazines.

The general mechanism for hydrazone formation is as follows:

Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group.

Elimination of a water molecule to form the hydrazone.

Enehydrazines can be formed as tautomers of hydrazones derived from carbonyl compounds with an α-hydrogen. They are also valuable synthetic intermediates.

Alkylation and arylation at the hydrazine nitrogen atom provide routes to substituted hydrazine derivatives. Direct alkylation of carbazates can be challenging due to the potential for over-alkylation and reaction at different nitrogen atoms. A common strategy involves the pre-formation of a hydrazone to protect one nitrogen and direct the alkylation to the other.

Research has shown that alkylidene carbazates are effective precursors for synthesizing hydrazine and azapeptide analogs. researchgate.net For instance, fluorenylidene tert-butyl carbazate (B1233558) can be effectively alkylated under mild conditions using tetraethylammonium (B1195904) hydroxide (B78521) (Et4NOH) as a base. researchgate.net This approach offers superior conversion compared to other derivatives like benzylidene or benzhydrylidene carbazates. researchgate.net

Similarly, the potassium salt of t-butyl hydrazodiformate, an analog of this compound, can be readily alkylated, enabling the synthesis of various 1,2-disubstituted hydrazines. orgsyn.org Arylation of hydrazine derivatives can also be achieved. For example, Boc-protected arylhydrazines can be synthesized by the addition of aryllithium reagents to di-tert-butyl azodicarboxylate (DTBAD). researchgate.net

Table 1: Examples of Alkylation Reactions of Carbazate Analogs

| Starting Material | Reagent | Base | Product Type | Reference |

| Fluorenylidene tert-butyl carbazate | Alkyl Halides | Et4NOH | Protected Hydrazines | researchgate.net |

| Potassium salt of t-butyl hydrazodiformate | Alkylating Agents | - | 1,2-Disubstituted Hydrazines | orgsyn.org |

| Di-tert-butyl azodicarboxylate | Aryllithium | - | Boc-protected Arylhydrazines | researchgate.net |

Acylation and sulfonylation of the terminal nitrogen atom of carbazates are important reactions for installing protecting groups or introducing functional moieties. These reactions typically involve treating the carbazate with an acyl chloride, anhydride, or sulfonyl chloride, often in the presence of a base to neutralize the acidic byproduct. libretexts.org

The reaction of a primary amine group, such as that in a carbazate, with an acyl chloride like ethanoyl chloride proceeds through a nucleophilic acyl substitution mechanism. libretexts.org A well-documented example is the acylation of tert-butyl carbazate, which is a key step in the synthesis of di-tert-butyl hydrazodicarboxylate (t-butyl hydrazodiformate). orgsyn.org This highlights the utility of acylation in building more complex protected hydrazine systems.

While specific examples of the sulfonylation of this compound are not detailed in the provided literature, the general reactivity of amine nucleophiles with sulfonyl chlorides suggests that N-sulfonylation is a feasible transformation. This would lead to the formation of N,N-di-Boc-N'-sulfonylhydrazines, which could serve as precursors for various sulfur- and nitrogen-containing heterocyclic compounds.

Table 2: Acylation of a Carbazate Analog

| Substrate | Acylating Agent | Product | Significance | Reference |

| tert-Butyl carbazate | t-Butyl azidoformate or t-Butyl cyanoformate | t-Butyl hydrazodiformate | Synthesis of a diprotected hydrazine | orgsyn.org |

Diazotization is a process that converts a primary amino group into a diazonium group. vedantu.com For carbazate derivatives, this reaction is a cornerstone for the synthesis of azidoformates, which are versatile reagents in organic synthesis, particularly for the introduction of protecting groups. core.ac.ukmdpi.com

The diazotization of tert-butyl carbazate is a well-established procedure for preparing tert-butyl azidoformate. core.ac.ukmdpi.comprepchem.com The reaction is typically carried out by treating the carbazate with sodium nitrite (B80452) in an acidic medium, such as aqueous acetic acid, at low temperatures. prepchem.com The mechanism involves the in situ formation of nitrous acid, which then reacts with the nucleophilic terminal nitrogen of the carbazate to form an N-nitroso intermediate. Subsequent tautomerization and dehydration lead to the formation of a diazonium ion, which then rearranges to the stable azidoformate product.

This transformation is a key application of tert-butyl carbazate, as the resulting tert-butyl azidoformate is a widely used reagent for installing the Boc protecting group onto amines. mdpi.comorgsyn.org

The reaction proceeds as follows:

Reactants : tert-Butyl carbazate, Sodium Nitrite (NaNO2), Acetic Acid/Water

Conditions : Cooled in an ice-water bath

Product : tert-Butyl azidoformate

Yield : Approximately 80% prepchem.com

Transformations Involving the Carbamate (B1207046) Functional Group

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often acidic, conditions. nih.gov

The removal, or deprotection, of the Boc group is a critical step in many synthetic sequences. While traditionally achieved with strong acids like trifluoroacetic acid (TFA), significant research has focused on developing milder and more selective methods to accommodate sensitive functional groups within a molecule. nih.govacsgcipr.org The challenge often lies in selectively cleaving a Boc group in the presence of other acid-labile groups, such as tert-butyl esters, or vice versa. researchgate.netorganic-chemistry.org

Advanced methodologies for Boc deprotection span a wide range of conditions, from strongly acidic to basic and neutral. The choice of reagent allows for orthogonal deprotection strategies in complex molecules. semanticscholar.org A key issue with acid-mediated deprotection is the formation of the tert-butyl cation, which can lead to unwanted side reactions like alkylation of nucleophilic sites on the substrate. acsgcipr.org To mitigate this, scavengers are often added.

Recent developments have introduced a variety of reagents and conditions for efficient and selective Boc cleavage.

Table 3: Advanced Methodologies for N-Boc Deprotection

| Reagent/Condition | Solvent | Characteristics | Reference |

| Sulfuric Acid (H2SO4) | tert-Butyl acetate (B1210297) (t-BuOAc) | Allows for selective cleavage of N-Boc in the presence of a tert-butyl ester. | researchgate.net |

| Methanesulfonic Acid (MsOH) | t-BuOAc / Dichloromethane | Another option for selective N-Boc removal in the presence of a tert-butyl ester. | researchgate.net |

| Oxalyl Chloride | Methanol | Mild conditions, room temperature, tolerant of various functional groups. | nih.govresearchgate.net |

| Cerium(III) chloride (CeCl3·7H2O) - Sodium Iodide (NaI) | Acetonitrile | Reverses usual selectivity; cleaves tert-butyl esters in the presence of N-Boc groups. | organic-chemistry.org |

| Aqueous Phosphoric Acid (H3PO4) | Tetrahydrofuran (B95107) (THF) | Efficient and mild; compatible with benzyl (B1604629) esters, TBDMS ethers, and Cbz groups. | researchgate.net |

| Sodium Carbonate (Na2CO3) | Dimethoxyethane (DME), reflux | Basic deprotection conditions. | nih.gov |

| Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | THF, reflux | Mild, non-acidic method, selective for acid- and base-sensitive groups. | scispace.com |

| Water (reflux) | Water | Catalyst-free, environmentally friendly ("green") method. | semanticscholar.org |

| Thermal (Thermolysis) | 2,2,2-Trifluoroethanol (TFE) | Non-acidic method, can be accelerated with microwave assistance. | researchgate.net |

Intramolecular Cyclization and Molecular Rearrangements

Intramolecular reactions are key processes in organic synthesis for building cyclic structures. For derivatives of this compound, these reactions provide pathways to complex nitrogen-containing molecules.

Applications in Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) is a powerful variation of olefin metathesis used to synthesize unsaturated rings. wikipedia.org The reaction involves the intramolecular metathesis of a molecule containing two terminal alkenes, catalyzed by metal complexes, typically containing ruthenium or molybdenum. wikipedia.orgnih.gov This process forms a cycloalkene and a volatile byproduct, usually ethylene, which drives the reaction to completion. wikipedia.org

For analogs of this compound, RCM provides a strategic route to nitrogen-containing heterocycles. A suitable diene substrate, where the two alkene chains are tethered to the carbazate nitrogen atoms, can undergo intramolecular cyclization. The reaction is valued for its high functional group tolerance, allowing for the synthesis of complex molecules with moieties like amides, ethers, and esters. wikipedia.orgnih.gov The development of catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has significantly expanded the scope and efficiency of RCM in synthesizing nitrogen heterocycles. nih.govnih.gov

Table 2: Overview of Ring-Closing Metathesis (RCM)

| Feature | Description |

|---|---|

| Reaction Type | Intramolecular Olefin Metathesis |

| Key Reactant | Acyclic diene |

| Product | Unsaturated cyclic compound + Ethylene |

| Common Catalysts | Grubbs' Catalysts (First and Second Generation), Hoveyda-Grubbs' Catalysts, Schrock's Catalyst |

| Ring Sizes | Synthesizes a wide range, commonly 5- to 7-membered rings, but also macrocycles. wikipedia.org |

| Key Advantage | High functional group tolerance and atom economy. wikipedia.org |

Pathways to Diverse Heterocyclic Scaffolds

Beyond RCM, other intramolecular cyclization strategies involving this compound analogs are crucial for generating a wide array of heterocyclic scaffolds. These reactions often involve the formation of a new bond between a nitrogen atom of the carbazate and a carbon atom within the same molecule. researchgate.netmdpi.com

One common pathway involves the cyclization of N-Boc (tert-butoxycarbonyl) protected amines. researchgate.net For instance, a two-step protocol involving the intramolecular nucleophilic addition of an α-amino carbanion (generated from a Boc-protected amine) to an in-situ generated aryne can produce benzazepine derivatives. researchgate.net Such strategies are advantageous as they can proceed without the need for transition-metal oxidants. The specific heterocyclic scaffold formed depends on the structure of the starting material and the reaction conditions employed. These methods are instrumental in synthesizing skeletons found in numerous natural products and pharmaceuticals. nih.gov

Oxidation-Reduction Chemical Phenomena

The nitrogen-nitrogen bond in this compound is susceptible to both oxidation and reduction, leading to important chemical transformations.

Oxidative Transformations to Azo-Compounds

The oxidation of hydrazine derivatives is a direct method for synthesizing azo-compounds, which contain the characteristic -N=N- double bond. nih.govresearchgate.net this compound and its simpler analog, tert-butyl carbazate, can be oxidized to form the corresponding di-tert-butyl azodicarboxylate. mdpi.com This transformation typically involves an oxidizing agent that facilitates the removal of two hydrogen atoms, leading to the formation of the nitrogen-nitrogen double bond.

The resulting azo-compounds, such as di-tert-butyl azodicarboxylate, are valuable reagents in their own right, often used in organic synthesis. The oxidation process represents a key reaction of the carbazate functionality. A variety of oxidizing systems can be employed, from simple reagents to more complex catalytic systems. nih.gov

Table 3: Example of Oxidative Transformation

| Starting Material | Product | Transformation | Reference |

|---|---|---|---|

| tert-Butyl carbazate | Di-tert-butyl azodicarboxylate | Oxidation of N-N single bond to N=N double bond. | mdpi.com |

Reductive Hydrazination Processes

Reductive hydrazination refers to processes that form hydrazines, often through the reduction of a suitable precursor. organic-chemistry.org In the context of this compound, this can be viewed as the reverse of the oxidative transformation described above. The corresponding azo-compound, di-tert-butyl azodicarboxylate, can be reduced to regenerate the carbazate structure.

This reduction of the N=N double bond back to an N-N single bond completes the redox cycle for this class of compounds. Furthermore, direct reductive hydrazination of carbonyl compounds (ketones and aldehydes) using a reducing agent and a hydrazine source is a modern method for preparing 1,1-disubstituted hydrazines. organic-chemistry.org While not a direct reaction of this compound itself, this process highlights the importance of hydrazine derivatives in synthetic chemistry and the methods developed for their formation. organic-chemistry.org

Based on a comprehensive review of available scientific literature, there is no documented use of "this compound" as a protecting group within orthogonal protecting group strategies in multi-step synthesis.

Searches for this compound and its common isomer, di-tert-butyl hydrazodicarboxylate (also known as 1,2-bis(tert-butoxycarbonyl)hydrazine), show its role primarily as a reagent in various chemical transformations, rather than as a protecting group for a functional moiety. For instance, di-tert-butyl hydrazodicarboxylate serves as a precursor for di-tert-butyl azodicarboxylate (DBAD) and is used in Pd-catalyzed amination reactions and the synthesis of heterocyclic compounds.

The concept of orthogonal protection is a cornerstone of complex molecule synthesis, requiring a set of protecting groups that can be removed under specific, non-interfering conditions (e.g., acid-labile, base-labile, hydrogenolysis-labile). While numerous protecting groups fitting this strategy are well-documented (e.g., Boc, Fmoc, Cbz, TBDMS), this compound does not appear to be a member of this synthetic toolkit.

Therefore, a detailed discussion, including research findings and data tables, on its application in orthogonal protecting group strategies cannot be provided, as the foundational research for such a section is not present in the current chemical literature.

Advanced Synthetic Applications of N,n Di Tert Butylcarbazate and Derivatives

Function as a Specialized Reagent for Nitrogen Atom Functionalization

tert-Butyl carbazate (B1233558) is widely employed for creating substituted hydrazines and other nitrogenous intermediates. wikipedia.org Its Boc-protecting group provides stability and allows for selective reactions, making it a key reagent for introducing nitrogen atoms with precision.

Introduction of Protected Hydrazine (B178648) Moieties

tert-Butyl carbazate is fundamentally a Boc-protected hydrazine, making it an ideal starting material for the synthesis of more complex, substituted hydrazine derivatives. wikipedia.org It is a valuable reagent for preparing 1,1-disubstituted hydrazines. orgsyn.org The Boc group ensures that one nitrogen atom is protected, allowing for selective functionalization of the terminal -NH2 group. This strategy is foundational for building molecules where a hydrazine linkage is required, which can then be deprotected under acidic conditions. For instance, it is used to synthesize diprotected monosubstituted hydrazine derivatives through reactions with boronic acids, catalyzed by cuprous chloride.

Synthesis of N-Boc-N-alkenylhydrazines

A significant application of tert-butyl carbazate is in the synthesis of N-Boc-N-alkenylhydrazines, a relatively uncommon class of compounds. sigmaaldrich.com These structures are accessible through a palladium-catalyzed cross-coupling reaction between tert-butyl carbazate and various alkenyl halides. sigmaaldrich.comresearchgate.net This reaction demonstrates the reagent's utility in forming C-N bonds under transition-metal catalysis, providing a general method to access these valuable synthetic intermediates with moderate to high yields. sigmaaldrich.com The reaction is reported to occur selectively at the more acidic NHBoc proton. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| tert-Butyl carbazate | Vinyl Halide | Palladium Complex | N-Boc-N-alkenylhydrazine | Moderate to High sigmaaldrich.com |

Precursor for BOC-Azide Generation

tert-Butyl carbazate is a key intermediate in the synthesis of tert-butyl azidoformate (Boc-azide). orgsyn.org This transformation is typically achieved through diazotization of the carbazate. core.ac.ukmdpi.com Boc-azide is a widely used reagent for introducing the Boc protecting group onto primary and secondary amines. orgsyn.org Although effective, the use of Boc-azide has become less common due to its potential for explosion, leading many chemists to favor safer alternatives like di-tert-butyl dicarbonate (B1257347) (Boc2O). wikipedia.orgorgsyn.org

Reaction Scheme: Boc-Azide Synthesis tert-Butyl carbazate --(NaNO₂, AcOH)--> tert-Butyl azidoformate core.ac.uk

Elaboration into Sulfonic and Carboxylic Hydrazides

The reactivity of tert-butyl carbazate allows for its conversion into a variety of hydrazide derivatives. For example, it can be readily transformed into dicarboxylic hydrazides such as N,N'-di-Boc-hydrazine (tert-butyl hydrazodiformate) by reacting it with Boc-azide or, more safely, with di-tert-butyl dicarbonate. wikipedia.orgorgsyn.org Furthermore, it serves as a precursor to sulfonic hydrazides. Reaction with para-toluenesulfonyl chloride (tosyl chloride) yields the doubly protected 1-Boc-2-tosylhydrazine. wikipedia.org These derivatives are stable intermediates useful in various synthetic transformations, including the regioselective synthesis of highly substituted pyrroles. wikipedia.org

| Reagent | Product |

| Di-tert-butyl dicarbonate (Boc₂O) | N,N'-di-Boc-hydrazine wikipedia.org |

| para-Toluenesulfonyl chloride | 1-Boc-2-tosylhydrazine wikipedia.org |

Utility in Asymmetric α-Hydrazination Reactions

The electrophilic α-hydrazination of carbonyl compounds is a powerful method for preparing important synthetic intermediates like α-amino acids and ketones. researchgate.net While tert-butyl carbazate itself is not the direct aminating agent, its derivatives are central to this process. It is the precursor to di-tert-butyl azodicarboxylate (DBAD), which is formed via the oxidation of N,N'-di-Boc-hydrazine. wikipedia.orgmdpi.com Dialkyl azodicarboxylates are the key electrophilic reagents used in these α-hydrazination reactions. researchgate.net The development of enantioselective methods for this transformation allows for the asymmetric synthesis of chiral building blocks. researchgate.net

Strategic Role in Peptide and Peptidomimetic Synthesis

tert-Butyl carbazate and its derivatives play a strategic role in the field of peptide and peptidomimetic chemistry. sigmaaldrich.com Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties such as stability and bioavailability. researchgate.netnih.gov

Application in Solid-Phase Peptide Synthesis (SPPS) Protocols

The tert-butyl (tBu) protecting group, derived from tert-butyl carbazate chemistry, is integral to modern Solid-Phase Peptide Synthesis (SPPS), particularly within the widely used Fmoc/tBu orthogonal protection strategy. peptide.com In this scheme, the N-terminal α-amino group of the growing peptide chain is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while reactive amino acid side chains are protected by acid-labile groups, predominantly those based on tert-butyl. peptide.comgoogle.com

The stability of the tert-butyl protecting group under basic conditions and its clean cleavage under acidic conditions minimize the formation of side products, which is crucial for the synthesis of long and complex peptides. google.com Furthermore, tert-butyl esters have been utilized in less common SPPS strategies, such as N-to-C directional synthesis, which offers a versatile C-terminal carboxyl group for further modifications, particularly in creating peptide mimetics like protease inhibitors. nih.gov

| SPPS Strategy | N-α Protection | Side-Chain Protection | Deprotection Condition (Side-Chain) | Relevance of tert-Butyl Carbazate Chemistry |

| Fmoc/tBu | Fmoc (Base-labile) | tBu, OtBu, Trt (Acid-labile) | Strong Acid (e.g., TFA) peptide.compeptide.com | Provides the precursor chemistry for tBu-based side-chain protecting groups. google.com |

| Boc/Bn | Boc (Acid-labile) | Benzyl-based (Hydrogenolysis) | HF or other strong acids | The Boc group itself is a key protecting group derived from this chemistry. |

| N-to-C Synthesis | Various | Various | Various | Amino acid tert-butyl esters can be used as building blocks. nih.gov |

Introduction of α-Hydrazinoacetyl Groups for Peptide Functionalization

Derivatives of tert-butyl carbazate are instrumental in the synthesis of functionalized peptides, such as those containing α-hydrazinoacetyl groups. These groups serve as versatile chemical handles for post-synthesis modifications, including the chemoselective ligation of peptides to other molecules like lipids or reporter tags.

A robust method for introducing this functionality involves the use of N,N,N'-tris(Boc)hydrazinoacetic acid during Fmoc/tBu-based SPPS. researchgate.netnih.gov This fully protected reagent can be coupled to the N-terminus of a resin-bound peptide. nih.gov The use of a tris-Boc derivative is critical as it prevents the unwanted polymerization of the activated ester during the coupling step, a significant side reaction observed with mono- or di-protected versions. researchgate.netnih.gov

Despite some minor instability of one of the Boc groups during the repetitive piperidine (B6355638) treatments for Fmoc removal, N,N,N'-tris(Boc)hydrazinoacetic acid has proven to be a highly effective reagent. nih.gov It allows for the scalable and efficient preparation of hydrazinopeptides in high purity and good yield. nih.gov This methodology facilitates the synthesis of complex biomolecular conjugates, such as peptidoliposomes, where the hydrazinoacetylated peptide can be ligated to aldehyde-functionalized liposomes via a stable hydrazone bond. researchgate.net

Contribution to Complex Molecule Construction

The utility of tert-butyl carbazate and its derivatives extends beyond peptide synthesis into the broader field of complex molecule construction, where they serve as key building blocks and intermediates for pharmaceuticals, natural products, and heterocyclic systems.

Synthesis of Pharmaceutical Intermediates and Drug Fragments

Tert-butyl carbazate is a cornerstone intermediate in the pharmaceutical industry. google.comguidechem.com It is a primary precursor for synthesizing tert-butyl azidoformate, a reagent widely used to install the Boc protecting group on amines. orgsyn.orgmdpi.com The Boc group is ubiquitous in medicinal chemistry due to the stability and ease of crystallization it imparts to intermediates, its resilience in alkaline conditions, and its straightforward removal under acidic conditions. google.com

Furthermore, tert-butyl carbazate is a crucial raw material for a wide array of hydrazine derivatives. guidechem.com Some of these derivatives have demonstrated significant biological activity and form the core of drugs used to treat conditions such as tuberculosis, Parkinson's disease, and hypertension. guidechem.com Diprotected monosubstituted hydrazine derivatives, which can be prepared from tert-butyl carbazates, are also important structural motifs in many biologically active compounds. researchgate.net

Facilitation of Natural Product Scaffold Assembly

Derivatives of N,N-di-tert-butylcarbazate play a role in the construction of complex molecular scaffolds found in or inspired by natural products. frontiersin.org For instance, N,N-di-tert-butyldiaziridinone, acting as a nitrogen source, has been used in palladium-catalyzed cascade reactions to construct tricyclic fused indoles. frontiersin.org This methodology proved effective in a concise synthesis of rucaparib, a PARP-1 inhibitor approved for cancer treatment. frontiersin.org

Additionally, polymeric scaffolds derived from tert-butyl carbazate chemistry are being explored for biomedical applications. bham.ac.uk For example, poly(acryloyl hydrazide), prepared from a Boc-protected hydrazide monomer, can be functionalized post-polymerization to create libraries of functional polymers for applications like siRNA delivery. bham.ac.uk These approaches highlight how carbazate-derived building blocks facilitate the modular assembly of complex architectures mimicking natural product scaffolds. bham.ac.ukresearchgate.net

Construction of Biologically Relevant Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in biologically active molecules and are central to many drug discovery programs. encyclopedia.pubuni-regensburg.demdpi.com Tert-butyl carbazate serves as a valuable intermediate in the synthesis of various cyclic compounds, including tricyclic and higher cyclic systems. guidechem.com Its derivatives can be employed in sophisticated annulation reactions to build these complex ring systems. As mentioned previously, N,N-di-tert-butyldiaziridinone has been utilized in a palladium-catalyzed [2 + 2 + 1] aminative annulation to create diverse 3,4-fused indoles, a privileged scaffold in medicinal chemistry. frontiersin.org This demonstrates the role of carbazate derivatives in modern synthetic strategies for accessing biologically relevant N-heterocycles.

Key Intermediates in Specific Drug Syntheses (e.g., HIV-1 protease inhibitors)

The development of potent HIV-1 protease inhibitors represents a landmark achievement in medicinal chemistry, and the synthesis of these complex molecules relies heavily on protecting group strategies where tert-butyl carbazate derivatives are fundamental. nih.govrsc.org Many protease inhibitors are peptidomimetics containing complex core structures, such as the (R)-hydroxyethylamine isostere. nih.govrsc.org

Development of Novel Building Blocks for Chemical Diversity

The strategic use of protecting groups on hydrazine has enabled the development of versatile building blocks, crucial for introducing chemical diversity in complex molecule synthesis. Among these, N,N'-diprotected hydrazine derivatives, particularly those with tert-butoxycarbonyl (Boc) groups, serve as stable and highly adaptable precursors. These reagents allow for controlled, stepwise functionalization of the hydrazine core, providing access to a wide array of complex molecular architectures that would be challenging to synthesize otherwise. Their utility is pronounced in creating libraries of compounds for drug discovery and materials science.

Precursors for Polyfunctional Hydrazine Architectures

N,N'-bis(tert-butoxycarbonyl)hydrazine and its oxidized counterpart, di-tert-butyl azodicarboxylate (DTBAD), are exemplary precursors for generating polyfunctional hydrazine architectures. These building blocks offer a stable hydrazine scaffold where the two nitrogen atoms can be selectively and sequentially substituted. The Boc groups provide steric and electronic protection, modulating the reactivity of the nitrogen atoms and allowing for controlled introduction of various functional groups.

The direct addition of organometallic reagents, such as aryllithium compounds, to di-tert-butyl azodicarboxylate is a powerful method for creating N-aryl-N,N'-di-Boc-hydrazides. researchgate.net This approach is particularly valuable for synthesizing hydrazides bearing sensitive functional groups. researchgate.net Furthermore, these diprotected hydrazines serve as versatile platforms in multicomponent reactions and as key intermediates in the synthesis of peptide derivatives and other nitrogen-containing compounds. chemimpex.com

Another significant application involves the reaction of di-tert-butyl azodicarboxylate with alcohols in the presence of a phosphine, a variation of the Mitsunobu reaction. This process allows for the deoxygenative hydrazination of alcohols, providing a route to substituted hydrazine derivatives with excellent functional group tolerance. bohrium.com This method has proven effective for both large-scale synthesis and the late-stage functionalization of complex natural products. bohrium.com

The table below summarizes representative examples of polyfunctional hydrazine derivatives synthesized from di-Boc-hydrazine precursors.

Table 1: Synthesis of Polyfunctional Hydrazine Derivatives

| Precursor | Reagent/Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Di-tert-butyl azodicarboxylate | Aryllithium Addition | N-Aryl-N,N'-di-Boc-hydrazide | Good | researchgate.net |

| Di-tert-butyl azodicarboxylate | Alcohol / PPh₃ (Mitsunobu) | N-Alkyl-N,N'-di-Boc-hydrazide | Moderate to Good | bohrium.com |

| N,N'-Di-Boc-hydrazine | Alkylation | N-Alkyl-N,N'-di-Boc-hydrazine | N/A | chemimpex.com |

| N,N'-Di-Boc-N-Z-hydrazine | Peptide Coupling | Protected Peptide Hydrazide | High | chemimpex.com |

Synthesis of Ynehydrazides and Other Unsaturated Hydrazine Derivatives

The synthesis of hydrazine derivatives featuring unsaturation, such as ynehydrazides (containing a carbon-carbon triple bond) and enehydrazides (containing a carbon-carbon double bond), opens avenues to novel molecular scaffolds with unique chemical and biological properties. Dialkyl azodicarboxylates are key reagents in these transformations. researchgate.net

A direct synthesis of ynehydrazides has been developed, highlighting the utility of azodicarboxylates in constructing this rare functionality. researchgate.net These compounds are valuable intermediates, with the alkyne moiety available for further transformations such as click chemistry or coupling reactions.

Furthermore, synthetic routes to N-alkenylhydrazides, a class of enehydrazides, often commence from bis-Boc-protected hydrazines or azodicarboxylates. researchgate.net These precursors are essential for accessing densely functionalized unsaturated hydrazine derivatives. While palladium-catalyzed cross-coupling reactions between vinyl halides and the simpler tert-butyl carbazate are known, many advanced strategies rely on the stability and controlled reactivity of the di-Boc protected scaffolds for synthesizing more complex, substituted enehydrazides. researchgate.net

The table below presents examples of unsaturated hydrazine derivatives synthesized using these methods.

Table 2: Synthesis of Unsaturated Hydrazine Derivatives

| Precursor | Reagent/Reaction Type | Product Class | Specific Product Example | Reference |

|---|---|---|---|---|

| Dialkyl azodicarboxylate | Terminal Alkyne Addition | Ynehydrazide | N,N'-Dicarbethoxy-N-(phenylethynyl)hydrazine | researchgate.net |

| Di-tert-butyl azodicarboxylate | N-Alkenylation | Enehydrazide | N-Alkenyl-N,N'-di-Boc-hydrazide | researchgate.net |

| Bis-Boc-protected hydrazine | N-Alkenylation | Enehydrazide | Z-configured Enehydrazide Moiety | researchgate.net |

Structural Characterization and Computational Investigations in Research

Advanced Spectroscopic Methods for Elucidation of Chemical Structure

A variety of spectroscopic techniques are instrumental in defining the chemical structure of carbazates. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. For instance, in tert-butyl carbazate (B1233558), the proton NMR spectrum shows distinct signals for the protons of the tert-butyl group and the N-H protons, confirming the compound's basic structure. Infrared (IR) spectroscopy is another powerful tool, used to identify the characteristic vibrational frequencies of the functional groups present, such as the C=O and N-H stretching vibrations in the carbazate moiety.

Crystallographic Analysis of N-Substituted Carbazates

X-ray crystallography offers an unambiguous determination of the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and crystal packing.

A notable example is the crystallographic study of tert-butyl carbazate, which reveals key conformational features. The crystal structure shows the presence of four independent molecules in the asymmetric unit. mdpi.com While these molecules are chemically identical, they exhibit slight differences in their geometric parameters, highlighting the influence of the crystal environment on molecular conformation. mdpi.com The arrangement of the atoms within the tert-butyl carbazate molecule provides insight into the steric and electronic effects of the tert-butyl and carbazate groups.

The packing of molecules in the crystal lattice is governed by intermolecular forces. In the case of tert-butyl carbazate, the crystal structure is characterized by an extensive network of hydrogen bonds. mdpi.com The N-H groups of the carbazate moiety act as hydrogen bond donors, while the carbonyl oxygen atoms serve as acceptors. mdpi.com This results in the formation of infinite chains of molecules, which are then packed in a specific three-dimensional arrangement. mdpi.comcore.ac.uk Understanding these hydrogen bonding networks is crucial for explaining the physical properties of the compound, such as its melting point and solubility.

The following table summarizes selected crystallographic data for tert-butyl carbazate:

| Parameter | Value |

| Chemical Formula | C₅H₁₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1435(6) |

| b (Å) | 19.122(3) |

| c (Å) | 29.686(5) |

| β (°) | 92.773(4) |

| Volume (ų) | 2916.3(8) |

| Z | 16 |

| Temperature (K) | 173 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

Computational Chemistry Approaches to Reactivity and Structural Properties

Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) has emerged as a powerful computational tool for studying a wide range of chemical systems, including carbazate derivatives. DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies (for comparison with experimental IR and Raman spectra), and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. tandfonline.comnih.gov The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.com For carbazate-derived Schiff bases, DFT has been used to successfully predict their molecular structure and electronic properties, showing good agreement with experimental data. tandfonline.comnih.gov These calculations can also be used to investigate reaction mechanisms and energetics, providing valuable information on the feasibility and pathways of chemical transformations involving carbazates.

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This approach allows for the exploration of the potential energy surface and the identification of stable conformations and the transitions between them. For systems containing carbamate (B1207046) functionalities, which are structurally related to carbazates, MD simulations have been used to investigate their conformational landscape and the influence of the surrounding environment, such as a solvent. acs.org Although specific MD studies on N,N-di-tert-butylcarbazate are not available, the methodology is well-suited for investigating how the bulky tert-butyl groups would influence the conformational freedom of the carbazate backbone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. In the context of this compound, QSAR models could potentially be employed to predict its reactivity and selectivity in various chemical transformations. This would involve correlating structural or physicochemical descriptors of the molecule with experimentally observed outcomes.

However, a comprehensive review of scientific literature reveals a notable absence of specific QSAR studies focused on the reactivity or selectivity of this compound. While QSAR is a widely applied methodology in fields such as drug discovery and materials science, its application to this particular carbazate for the purpose of modeling its chemical behavior does not appear to be a subject of published research.

Therefore, no detailed research findings or data tables on the QSAR modeling of this compound's reactivity and selectivity can be presented at this time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.